4-methyl-3-oxo-N-phenylpentanamide

Description

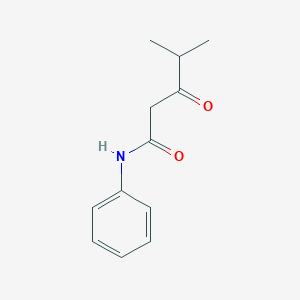

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHRFDCBLJVNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436892 | |

| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124401-38-3 | |

| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1] The efficient and high-yield synthesis of this compound is of significant interest to the pharmaceutical industry. This technical guide provides a comprehensive overview of the core synthesis mechanisms, detailed experimental protocols, and a comparative analysis of various synthetic routes for 4-methyl-3-oxo-N-phenylpentanamide. The primary synthetic route involves the amidation of methyl isobutyrylacetate with aniline, a reaction that can be effectively catalyzed by various agents under different conditions. This document aims to serve as a valuable resource for researchers and professionals involved in the development and optimization of synthetic pathways for pharmaceutical intermediates.

Core Synthesis Mechanism: Amidation of Methyl Isobutyrylacetate

The principal method for synthesizing 4-methyl-3-oxo-N-phenylpentanamide is the direct amidation of methyl isobutyrylacetate with aniline. This reaction involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl carbon of methyl isobutyrylacetate, leading to the displacement of methanol and the formation of the desired amide. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing the methanol byproduct. To enhance the reaction rate and yield, catalysts such as 4-dimethylaminopyridine (DMAP) or ethylenediamine are often employed.[2]

DMAP-Catalyzed Mechanism

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this amidation. The mechanism proceeds through the formation of a highly reactive N-acylpyridinium intermediate.

-

Step 1: Nucleophilic Attack by DMAP: The more nucleophilic pyridine nitrogen of DMAP attacks the electrophilic carbonyl carbon of methyl isobutyrylacetate.

-

Step 2: Formation of the N-acylpyridinium Intermediate: This attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating the methoxide ion to form a stable N-acylpyridinium salt. This intermediate is significantly more reactive towards nucleophiles than the original ester.

-

Step 3: Nucleophilic Attack by Aniline: The aniline nitrogen then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate.

-

Step 4: Product Formation and Catalyst Regeneration: A final tetrahedral intermediate is formed, which collapses to yield the final product, 4-methyl-3-oxo-N-phenylpentanamide, and regenerates the DMAP catalyst.

Ethylenediamine-Catalyzed Mechanism

Ethylenediamine can also catalyze the amidation reaction. While the precise mechanism is not as well-defined as the DMAP-catalyzed route in the reviewed literature, it is proposed to function as a bifunctional catalyst. One amine group can act as a general base, deprotonating the attacking aniline to increase its nucleophilicity. The other amine group can potentially stabilize the tetrahedral intermediate through hydrogen bonding.

-

Step 1: Activation of Aniline: Ethylenediamine acts as a base to deprotonate aniline, increasing its nucleophilicity.

-

Step 2: Nucleophilic Attack: The activated aniline attacks the carbonyl carbon of methyl isobutyrylacetate, forming a tetrahedral intermediate.

-

Step 3: Proton Transfer and Methanol Elimination: A proton transfer occurs, followed by the elimination of methanol to yield the final product.

Quantitative Data Summary

The synthesis of 4-methyl-3-oxo-N-phenylpentanamide has been reported under various conditions, consistently achieving high yields and purity. The following table summarizes quantitative data from different patented methods.

| Parameter | Method 1 | Method 2 | Method 3 (Continuous Flow) |

| Reactants | Methyl isobutyrylacetate, Aniline | Methyl isobutyrylacetate, Aniline | Methyl isobutyrylacetate, Aniline |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Ethylenediamine | Not specified |

| Solvent | Excess Aniline | Toluene | Not specified |

| Temperature | 80-120°C[3][4] | Reflux | 110-140°C[1] |

| Reaction Time | 2 hours[2] | 16 hours[5] | 40 minutes[1][6] |

| Yield | >96%[3][4] | Not explicitly stated | 32% (for a two-step process)[1][6] |

| Purity (HPLC) | >98%[2][3] | Not explicitly stated | Not explicitly stated |

| Reference | CN101337906B[3] | US5097045 (as cited in CN106397241A)[5] | ResearchGate Article[1] |

Detailed Experimental Protocols

The following protocols are based on methods described in the patent literature.

Protocol using DMAP in Excess Aniline[2][3]

-

Materials:

-

Aniline (380g)

-

Methyl isobutyrylacetate (250g)

-

4-Dimethylaminopyridine (DMAP) (0.25g)

-

Petroleum ether (400g)

-

Water (200g)

-

Hydrochloric acid (36 wt%, 25g)

-

-

Procedure:

-

To a clean and dry 1000ml four-necked flask, add aniline (380g) and initiate stirring.

-

Sequentially add methyl isobutyrylacetate (250g) and DMAP (0.25g).

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.

-

Increase the temperature to 120°C and hold for 1 hour, continuously removing the methanol generated via fractionation.

-

After the reaction is complete, cool the mixture to approximately 50°C.

-

Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

-

When the internal temperature reaches 60°C, add petroleum ether (400g), water (200g), and dropwise add hydrochloric acid (25g).

-

Cool the mixture to 10°C and stir for over 2 hours to induce crystallization.

-

Filter the solid product and dry to obtain 4-methyl-3-oxo-N-phenylpentanamide.

-

The final product can be analyzed by HPLC to confirm purity.

-

Protocol using Ethylenediamine in Toluene (Based on descriptions in patent literature[5])

-

Materials:

-

Methyl isobutyrylacetate

-

Aniline

-

Ethylenediamine (catalyst)

-

Toluene (solvent)

-

Hexane (for rinsing)

-

-

Procedure:

-

In a reaction vessel, dissolve methyl isobutyrylacetate and aniline in toluene.

-

Add a catalytic amount of ethylenediamine.

-

Heat the mixture to reflux and continuously remove the methanol produced during the reaction.

-

After the reaction is complete (monitored by TLC or other appropriate methods), distill off a portion of the toluene at atmospheric pressure.

-

Cool the reaction mixture to room temperature.

-

Further, remove the solvent by vacuum distillation.

-

The residue is then treated with water, and the organic layer is separated.

-

The crude product can be further purified by crystallization or rinsing with a suitable solvent like hexane.

-

The final product is dried under vacuum.

-

Experimental Workflow Visualization

The general workflow for the synthesis and purification of 4-methyl-3-oxo-N-phenylpentanamide can be visualized as follows:

Conclusion

The synthesis of 4-methyl-3-oxo-N-phenylpentanamide via the amidation of methyl isobutyrylacetate with aniline is a well-established and efficient process. The use of catalysts like DMAP can significantly reduce reaction times and improve yields. The choice of solvent, whether using an excess of a reactant like aniline or an inert solvent like toluene, also plays a crucial role in the reaction outcome and the subsequent purification process. For industrial-scale production, optimizing reaction conditions, catalyst loading, and purification methods are key to achieving a cost-effective and high-purity product. The recent exploration of continuous flow synthesis presents a promising avenue for further process intensification and optimization. This guide provides a solid foundation for researchers and professionals to understand and implement the synthesis of this important pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

- 4. CN101337906A - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

- 5. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]

- 6. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]

"4-methyl-3-oxo-N-phenylpentanamide" chemical properties and structure

A Comprehensive Technical Guide to 4-methyl-3-oxo-N-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 4-methyl-3-oxo-N-phenylpentanamide. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Atorvastatin, a widely used HMG-CoA reductase inhibitor for treating hypercholesterolemia.[1][2][3][4]

Chemical Properties

4-methyl-3-oxo-N-phenylpentanamide is a multifaceted organic compound with a range of identifiable chemical and physical properties.[5][6] These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for 4-methyl-3-oxo-N-phenylpentanamide.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][5][6] |

| Molecular Weight | 205.25 g/mol | [1][5][7][8] |

| Exact Mass | 205.110278721 Da | [5][6] |

| Appearance | Yellow oil | [6][9] |

| Boiling Point | 384.409 °C at 760 mmHg | [6][9] |

| Density | 1.103 g/cm³ | [6] |

| Flash Point | 158.792 °C | [6] |

| Refractive Index | 1.548 | [6][9] |

| Vapor Pressure | 0 mmHg at 25°C | [6][9] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| pKa (Predicted) | 12.14 ± 0.46 | [6] |

| LogP | 2.31330 | [6] |

| XLogP3 | 2.5 | [5][6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Complexity | 230 | [5][6] |

| Polar Surface Area (PSA) | 46.17 Ų | [6] |

Chemical Structure

The structural characteristics of 4-methyl-3-oxo-N-phenylpentanamide are fundamental to its reactivity and role as a synthetic precursor.

Identifiers

-

IUPAC Name : 4-methyl-3-oxo-N-phenylpentanamide[5]

-

InChI : InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)[5]

-

InChIKey : ADHRFDCBLJVNFO-UHFFFAOYSA-N[5]

Structural Diagram

The two-dimensional structure of 4-methyl-3-oxo-N-phenylpentanamide is depicted below, illustrating the arrangement of its functional groups, including the phenylamide and the β-keto group.

Experimental Protocols: Synthesis

The synthesis of 4-methyl-3-oxo-N-phenylpentanamide is commonly achieved through the amidation reaction of a β-ketoester, such as methyl isobutyrylacetate, with aniline.[10][11] A representative experimental protocol is detailed below.

Synthesis via Amidation of Methyl Isobutyrylacetate and Aniline

This method involves the direct reaction of methyl isobutyrylacetate with aniline, which also serves as the solvent, in the presence of a catalyst.[11]

Materials:

-

Aniline (380g)

-

Methyl isobutyrylacetate (250g)

-

4-dimethylaminopyridine (DMAP) (0.25g)

-

Petroleum ether (400g)

-

Water (200g)

-

Hydrochloric acid (36 wt%) (25g)

Procedure:

-

Reaction Setup : In a 1000ml four-necked flask equipped with a stirrer, add 380g of aniline.

-

Addition of Reactants : While stirring, sequentially add 250g of methyl isobutyrylacetate and 0.25g of DMAP.

-

Initial Heating : Stir the mixture for 10 minutes, then slowly heat to an internal temperature of 80°C and maintain for 1 hour.

-

Second Heating and Methanol Removal : Increase the temperature to 120°C and hold for 1 hour. During this time, the methanol generated by the reaction is removed by fractionation.[10]

-

Cooling and Concentration : Stop heating and allow the mixture to cool to approximately 50°C. Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

-

Work-up and Crystallization : When the internal temperature reaches 60°C during concentration, add 400g of petroleum ether, 200g of water, and then slowly add 25g of hydrochloric acid.

-

Isolation : Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.

-

Filtration and Drying : Filter the resulting solid and dry to obtain the final product.

Expected Yield : Approximately 350g (97.8% yield) with a purity of 98.4% as determined by HPLC.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]

- 3. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS#: 125971-96-2 [m.chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

- 5. 4-methyl-3-oxo-N-phenylpentanamide | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 124401-38-3|4-Methyl-3-oxo-N-phenylpentanamide|BLD Pharm [bldpharm.com]

- 8. GSRS [precision.fda.gov]

- 9. echemi.com [echemi.com]

- 10. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

The Pivotal Role of 4-methyl-3-oxo-N-phenylpentanamide in Atorvastatin Synthesis: A Technical Guide

Introduction: Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. Central to several industrial routes for producing this blockbuster drug is the intermediate, 4-methyl-3-oxo-N-phenylpentanamide . This technical guide elucidates the critical role of this β-ketoamide, detailing its application in major synthetic pathways, presenting relevant quantitative data, and providing cited experimental protocols for researchers and drug development professionals.

Core Function of 4-methyl-3-oxo-N-phenylpentanamide

4-methyl-3-oxo-N-phenylpentanamide serves as a key building block for constructing the polysubstituted pyrrole core of Atorvastatin. Its chemical structure provides the necessary isopropyl group and the phenylcarbamoyl moiety, which are integral parts of the final Atorvastatin molecule. It primarily features in two prominent synthetic strategies: a convergent synthesis via a 1,4-diketone intermediate and the Hantzsch pyrrole synthesis.

Synthetic Pathway Analysis

Convergent Synthesis via Paal-Knorr Reaction

In one of the most common industrial routes, 4-methyl-3-oxo-N-phenylpentanamide is a precursor to a crucial 1,4-diketone intermediate, 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide.[1][2] This diketone then undergoes a Paal-Knorr cyclocondensation with the chiral amino-ester side chain to form the central pyrrole ring of Atorvastatin.

The initial step involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide with an α-haloketone, such as 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, in the presence of a base. This reaction constructs the carbon skeleton of the 1,4-diketone.

Caption: Convergent synthesis workflow via 1,4-diketone.

Hantzsch Pyrrole Synthesis

An alternative and efficient approach is the Hantzsch-type pyrrole synthesis, which is a multi-component reaction (MCR).[3][4][5] This method constructs the pyrrole ring in a single, convergent step. In this pathway, 4-methyl-3-oxo-N-phenylpentanamide functions as the β-ketoamide component. It reacts with a chiral amino-ester and an α-haloketone, often under mechanochemical conditions (high-speed vibration milling) or in the presence of catalysts like ytterbium triflate and silver nitrate.[3][5][6] This reaction directly yields the fully substituted pyrrole precursor to Atorvastatin, which is then deprotected to afford the final product.

Caption: Hantzsch three-component synthesis workflow.

Quantitative Data Summary

The following tables summarize quantitative data from cited synthetic methods involving 4-methyl-3-oxo-N-phenylpentanamide.

Table 1: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-methyl-3-oxopentanoate, Aniline, Acetic Acid | Toluene, Reflux | Not Specified | Good | [7] |

| Methyl Isobutyrylacetate, Aniline, Triethylamine | 80-125 °C | 7-9 hours | Not Specified |[2] |

Table 2: Application in Atorvastatin Synthesis

| Synthetic Route | Key Reagents | Conditions | Overall Yield | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | Ytterbium triflate, Silver nitrate | High-speed vibration milling | 38% (for Atorvastatin lactone) | [3][4] |

| Convergent (Paal-Knorr) | K2CO3, Acetone | Room Temperature | Not Specified for this step | [2] |

| Continuous Flow Synthesis | Not Applicable | 140 °C (in microreactor) | 32% (for a subsequent product) |[8] |

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide[7]

-

Reaction Setup: A solution of ethyl 4-methyl-3-oxopentanoate (1 eq.), aniline (1 eq.), and acetic acid (catalytic amount) in toluene is prepared.

-

Reaction: The solution is heated to reflux.

-

Work-up: The specific work-up procedure is not detailed in the provided abstract but would typically involve solvent removal and purification.

Protocol 2: Synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide (1,4-Diketone Intermediate)[2]

-

Reaction Setup: To a mixture of K2CO3 (approx. 1.2 eq.) and 4-methyl-3-oxo-N-phenylpentanamide (1 eq.) in acetone, add 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (approx. 0.8 eq.) in acetone.

-

Reaction: The mixture is stirred at room temperature for 6-8 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The abstract does not specify the work-up, but it would involve filtering the inorganic salts and removing the solvent, followed by purification.

Protocol 3: Hantzsch Synthesis of Atorvastatin Lactone[3][6]

-

Reaction Setup: 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone are combined in a milling vessel.

-

Catalysts: Ytterbium triflate and silver nitrate are added.

-

Reaction: The components are subjected to high-speed vibration milling for a specified duration.

-

Deprotection: The crude product from the milling is then subjected to hydrolytic deprotection and lactonization to yield atorvastatin lactone.

Conclusion

4-methyl-3-oxo-N-phenylpentanamide is an indispensable intermediate in the synthesis of Atorvastatin. Its utility in both the widely-used convergent Paal-Knorr pathway and the efficient Hantzsch multi-component reaction highlights its versatility and importance. The development of novel methods, such as continuous flow synthesis, further underscores the ongoing efforts to optimize reaction conditions for this critical building block.[8][9] A thorough understanding of its reactivity and the associated experimental protocols is fundamental for professionals engaged in the research and large-scale manufacturing of Atorvastatin.

References

- 1. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. amslaurea.unibo.it [amslaurea.unibo.it]

- 8. researchgate.net [researchgate.net]

- 9. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 4-methyl-3-oxo-N-phenylpentanamide: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-3-oxo-N-phenylpentanamide is a well-documented chemical entity, primarily recognized for its critical role as a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1][2][3] While its function in pharmaceutical manufacturing is well-established, its intrinsic biological activities and interactions with cellular signaling pathways remain largely unexplored. This technical guide provides a comprehensive overview of 4-methyl-3-oxo-N-phenylpentanamide, including its IUPAC name, synonyms, physicochemical properties, and detailed synthetic protocols. Furthermore, this document explores the potential biological activities of this molecule by examining the broader class of β-ketoamides, suggesting avenues for future research and drug discovery.

Chemical Identity and Properties

The formal IUPAC name for this compound is 4-methyl-3-oxo-N-phenylpentanamide .[4] It is also known by several synonyms, which are often encountered in scientific literature and commercial listings.

-

N-Phenyl-isobutyloylacetamide

-

N-Phenyl Isobutyrylacetamide

-

4-Methyl-3-oxopentanoic acid anilide

-

Isobutyrylacetanilide

-

Atorvastatin Impurity 60

Table 1: Physicochemical Properties of 4-methyl-3-oxo-N-phenylpentanamide

| Property | Value | Reference |

| CAS Number | 124401-38-3 | [4][6] |

| Molecular Formula | C₁₂H₁₅NO₂ | [4][6] |

| Molecular Weight | 205.25 g/mol | [4] |

| Appearance | Yellow oil | [5][6] |

| Boiling Point | 384.4 °C at 760 mmHg | [6] |

| Density | 1.103 g/cm³ | [6] |

| Flash Point | 158.8 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| XLogP3 | 2.5 | [6] |

Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

The synthesis of 4-methyl-3-oxo-N-phenylpentanamide is a well-documented process, often serving as a foundational reaction in organic chemistry education and pharmaceutical production. The most common method involves the amidation of a β-ketoester, specifically methyl isobutyrylacetate, with aniline.

Experimental Protocol: Amidation of Methyl Isobutyrylacetate with Aniline

This protocol is adapted from established synthetic methods.[1][7]

Materials:

-

Aniline (380g)

-

Methyl isobutyrylacetate (250g)

-

4-dimethylaminopyridine (DMAP) (0.25g)

-

Petroleum ether (400g)

-

Water (200g)

-

Hydrochloric acid (36 wt%, 25g)

-

1000ml four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus

Procedure:

-

Charge the four-necked flask with 380g of aniline.

-

Begin stirring and add 250g of methyl isobutyrylacetate and 0.25g of DMAP to the flask.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.

-

Increase the temperature to 120°C and hold for 1 hour, collecting the methanol byproduct via distillation.

-

After the reaction is complete, allow the mixture to cool to approximately 50°C.

-

Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

-

Once the internal temperature reaches 60°C during distillation, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid sequentially.

-

Cool the mixture to 10°C and stir for at least 2 hours to facilitate crystallization.

-

Filter the resulting solid and dry to yield the final product, 4-methyl-3-oxo-N-phenylpentanamide.

Expected Yield: Approximately 350g (97.8% yield) with a purity of >98% by HPLC analysis.[1]

Role as an Intermediate in Atorvastatin Synthesis

4-methyl-3-oxo-N-phenylpentanamide is a crucial building block in the multi-step synthesis of Atorvastatin. The following diagram illustrates a simplified logical workflow of its position in the overall synthetic pathway.

Caption: Role of 4-methyl-3-oxo-N-phenylpentanamide in Atorvastatin synthesis.

Potential Biological Activities and Signaling Pathways

While direct biological studies on 4-methyl-3-oxo-N-phenylpentanamide are not widely published, the broader class of β-ketoamides has been shown to possess a range of biological activities.[4][6][8] These include anti-diabetic, anti-inflammatory, antimicrobial, and antitumor properties.[4][9] The presence of both a ketone and an amide functional group allows for diverse interactions with biological macromolecules.

Based on the activities of related compounds, a hypothetical signaling pathway is proposed below to stimulate further research. For instance, some β-ketoamides have been shown to modulate inflammatory pathways.

Caption: Hypothetical modulation of the NF-κB inflammatory pathway.

Proposed Experimental Workflow for Bioactivity Screening

To investigate the potential biological activities of 4-methyl-3-oxo-N-phenylpentanamide, a systematic screening process is recommended. The following workflow outlines a potential approach for researchers.

Caption: A workflow for screening the biological activity of the title compound.

Conclusion

4-methyl-3-oxo-N-phenylpentanamide is a compound of significant interest in the pharmaceutical industry due to its role as a precursor to Atorvastatin. While its synthetic chemistry is well-understood, its own biological profile presents an area ripe for investigation. The known bioactivities of the broader β-ketoamide class suggest that this compound may possess uncharacterized pharmacological properties. The experimental frameworks and hypothetical pathways presented in this guide are intended to serve as a foundation for future research into the potential therapeutic applications of 4-methyl-3-oxo-N-phenylpentanamide beyond its current use as a synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Atorvastatin - Wikipedia [en.wikipedia.org]

- 3. An Improved HPLC Method with the Aid of a Chemometric Protocol: Simultaneous Determination of Atorvastatin and Its Metabolites in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-methyl-3-oxo-N-phenylpentanamide | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sincerechemical.com [sincerechemical.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-oxo-N-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-methyl-3-oxo-N-phenylpentanamide (CAS No. 124401-38-3), a key intermediate in the synthesis of Atorvastatin.[1][2] While specific quantitative data remains limited in publicly accessible literature, this document outlines the known qualitative solubility characteristics and provides detailed, standardized experimental protocols for determining its solubility and stability profiles. Furthermore, this guide presents visual workflows to aid in the design and execution of these essential physicochemical studies.

Introduction

4-methyl-3-oxo-N-phenylpentanamide is a crucial building block in the manufacturing of Atorvastatin, a widely used medication for lowering cholesterol.[2][3] Understanding its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and storage protocols. This guide aims to collate the existing data and provide a framework for generating the necessary experimental results to ensure product quality and consistency.

Physicochemical Properties

Available data on the physicochemical properties of 4-methyl-3-oxo-N-phenylpentanamide are summarized below. The appearance of the compound has been described as both a white crystalline solid and a yellow oil, which may indicate variability based on purity and crystalline form.[4][5]

Table 1: Physicochemical Properties of 4-methyl-3-oxo-N-phenylpentanamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [6] |

| Molecular Weight | 205.25 g/mol | [6] |

| Appearance | White crystalline solid or Yellow oil | [4][5] |

| Melting Point | ~ 70-72 °C | [4] |

| Boiling Point | 384.4 °C at 760 mmHg | [5] |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Flash Point | 158.8 ± 23.3 °C | [5] |

| logP (XLogP3) | 2.5 | [6] |

Solubility Profile

Table 2: Qualitative Solubility of 4-methyl-3-oxo-N-phenylpentanamide

| Solvent | Solubility | Source(s) |

| Ethanol | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A derivative, 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, is slightly soluble with sonication.[7] |

| Methanol | No data available | |

| Water | Poorly Soluble (inferred from logP) |

Experimental Protocol for Thermodynamic (Equilibrium) Solubility Determination

The "gold standard" for determining the true solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[8][9]

Objective: To determine the saturated concentration of 4-methyl-3-oxo-N-phenylpentanamide in a specific solvent at a controlled temperature.

Materials:

-

4-methyl-3-oxo-N-phenylpentanamide (solid)

-

Solvent of interest (e.g., water, ethanol, buffers at various pH)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 4-methyl-3-oxo-N-phenylpentanamide to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[8]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-methyl-3-oxo-N-phenylpentanamide in the diluted filtrate using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for thermodynamic solubility determination.

Stability Profile

Specific stability data for 4-methyl-3-oxo-N-phenylpentanamide, including degradation kinetics and identification of degradation products, is not available in the public domain. To ensure the quality and define the shelf-life of this intermediate, a comprehensive stability testing program should be conducted according to established guidelines.[10][11][12]

Experimental Protocol for Stability Testing

This protocol is based on general guidelines for stability testing of active pharmaceutical ingredients (APIs).[10][13]

Objective: To evaluate the stability of 4-methyl-3-oxo-N-phenylpentanamide under various environmental conditions over time.

Materials:

-

At least three batches of 4-methyl-3-oxo-N-phenylpentanamide.[12]

-

Stability chambers with controlled temperature and humidity.

-

Container closure systems that simulate the proposed storage and distribution packaging.[10][13]

-

Validated stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

-

Equipment for stress testing (e.g., oven, photostability chamber, pH meter).

Procedure:

1. Stress Testing:

-

Thermal Stress: Expose the compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[10][13]

-

Hydrolytic Stress: Evaluate stability in acidic, basic, and neutral aqueous solutions across a range of pH values.[10]

-

Oxidative Stress: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

-

Store samples of the compound in the designated container closure systems at long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) storage conditions.[14]

-

Pull samples at specified time points (e.g., for long-term studies: 0, 3, 6, 9, 12, 18, 24 months; for accelerated studies: 0, 3, 6 months).[12]

-

Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.

Caption: Workflow for stability testing of a chemical intermediate.

Conclusion

While 4-methyl-3-oxo-N-phenylpentanamide is a well-known intermediate, detailed public data on its quantitative solubility and stability are scarce. This guide provides the available qualitative information and, more importantly, outlines the standard methodologies required to generate robust and reliable data for these critical parameters. Adherence to these protocols will enable researchers and drug development professionals to establish a comprehensive physicochemical profile of 4-methyl-3-oxo-N-phenylpentanamide, ensuring its quality and suitability for the synthesis of Atorvastatin. The provided workflows offer a clear visual guide for the planning and execution of these necessary studies.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 4-methyl-3-oxo-N-phenylpentanamide | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide CAS#: 125971-96-2 [m.chemicalbook.com]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. scispace.com [scispace.com]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. rsc.org [rsc.org]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

Spectroscopic Profile of 4-methyl-3-oxo-N-phenylpentanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the synthesis of various pharmaceuticals. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Chemical Structure and Properties

IUPAC Name: 4-methyl-3-oxo-N-phenylpentanamide CAS Number: 124401-38-3[1] Molecular Formula: C₁₂H₁₅NO₂[1] Molecular Weight: 205.25 g/mol [1]

| Property | Value | Source |

| Appearance | Yellow oil or light brown solid | [2][3] |

| Boiling Point | 384.4 °C at 760 mmHg | [2] |

| Density | 1.103 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. Below are the available ¹H and ¹³C NMR data for 4-methyl-3-oxo-N-phenylpentanamide.

¹H NMR (Proton NMR) Data

A Master's thesis from the Massachusetts Institute of Technology reports the following ¹H NMR data for 4-methyl-3-oxo-N-phenylpentanamide, synthesized using microwave conditions and isolated as a light brown solid.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.23 | s | 1H | -NH (Amide proton) |

| 7.52-7.57 | m | 2H | Aromatic protons |

| 7.28-7.34 | m | 2H | Aromatic protons |

| 7.08-7.13 | tt, J=6.8 Hz | 1H | Aromatic proton |

Note: The specific aromatic proton assignments were not provided in the source.

¹³C NMR (Carbon-13 NMR) Data

A patent for the preparation of Atorvastatin calcium provides the ¹³C NMR spectrum of 4-methyl-3-oxo-N-phenylpentanamide in deuterated dimethyl sulfoxide (DMSO-d₆).[4]

Detailed peak assignments for the ¹³C NMR spectrum are not available in the cited source.

Infrared (IR) Spectroscopy

At present, specific experimental IR spectral data for 4-methyl-3-oxo-N-phenylpentanamide has not been located in the searched literature. However, based on the functional groups present in the molecule (amide, ketone, aromatic ring), the following characteristic absorption bands can be predicted:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amide) | 3350-3180 |

| C=O stretch (amide I) | 1680-1630 |

| N-H bend (amide II) | 1640-1550 |

| C=O stretch (ketone) | 1725-1705 |

| C=C stretch (aromatic) | 1600-1450 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-10 mg of 4-methyl-3-oxo-N-phenylpentanamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 0-220 ppm is typically used, with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.

Instrumentation and Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Scan the sample over a wavenumber range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of an organic compound like 4-methyl-3-oxo-N-phenylpentanamide.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. acgpubs.org [acgpubs.org]

- 2. rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. WO2012145808A1 - Method for preparing atorvastatin calcium using new intermediates and resulting atorvastatin - Google Patents [patents.google.com]

4-methyl-3-oxo-N-phenylpentanamide: A Critical Intermediate in Statin Synthesis with Underexplored Biological Potential

Kenilworth, NJ – 4-methyl-3-oxo-N-phenylpentanamide is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Atorvastatin, a widely prescribed medication for lowering cholesterol.[1][2][3][4][5] While its significance in the pharmaceutical manufacturing process is well-established, a comprehensive review of publicly available scientific literature reveals a notable absence of studies dedicated to the direct biological activities of this compound. This technical guide provides an in-depth overview of its established role and discusses the potential, yet uninvestigated, biological relevance of the broader class of β-ketoamides.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [6] |

| Molecular Weight | 205.25 g/mol | [6] |

| CAS Number | 124401-38-3 | [6] |

| IUPAC Name | 4-methyl-3-oxo-N-phenylpentanamide | [6] |

Role in Atorvastatin Synthesis

The primary documented application of 4-methyl-3-oxo-N-phenylpentanamide is as a building block in the multi-step synthesis of Atorvastatin.[2] Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7] The synthesis of Atorvastatin involves the construction of a complex pyrrole core, and 4-methyl-3-oxo-N-phenylpentanamide serves as a key precursor for a significant portion of this heterocyclic structure.

Numerous patents and synthetic chemistry literature describe various methods for the preparation and purification of 4-methyl-3-oxo-N-phenylpentanamide, underscoring its industrial importance.[8][9] Methodologies often involve the condensation reaction between a derivative of isobutyrylacetic acid and aniline.[9]

Below is a generalized workflow illustrating the role of 4-methyl-3-oxo-N-phenylpentanamide as an intermediate in a synthetic process.

Caption: Role of 4-methyl-3-oxo-N-phenylpentanamide in a multi-step synthesis.

Potential Biological Activities: An Unexplored Frontier

Despite its integral role in the synthesis of a highly active pharmaceutical agent, there is a significant lack of direct research into the biological effects of 4-methyl-3-oxo-N-phenylpentanamide itself. The broader chemical class to which it belongs, β-ketoamides, has been investigated for various biological activities.[10][11][12]

Derivatives of β-ketoamides have been explored for a range of therapeutic applications, including:

-

Antiproliferative agents: Certain β-phenylalanine derivatives have been synthesized and evaluated for their anticancer activity.[13]

-

Enzyme inhibition: The α-ketoamide and β-ketoamide motifs are present in molecules designed as inhibitors for various enzymes, including viral proteases and those involved in neurodegenerative diseases.[14][15]

-

Anti-diabetic and AGEs inhibitory activities: Some β-ketoamide curcumin analogs have shown potential in these areas.[10]

The following diagram illustrates a hypothetical workflow for the initial biological screening of a compound like 4-methyl-3-oxo-N-phenylpentanamide.

Caption: A potential workflow for evaluating the biological activity of a compound.

Experimental Protocols

As there are no published studies on the biological activities of 4-methyl-3-oxo-N-phenylpentanamide, there are no specific experimental protocols to report. However, for researchers interested in exploring its potential effects, a general approach for initial screening could involve the following methodologies, adapted from studies on related compounds:

General Protocol for In Vitro Cytotoxicity Screening (MTT Assay):

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, or various cancer cell lines) are cultured in appropriate media and conditions.

-

Compound Preparation: 4-methyl-3-oxo-N-phenylpentanamide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of working concentrations.

-

Cell Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of the compound. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 (the concentration at which 50% of cell growth is inhibited) can be determined.

Conclusion

4-methyl-3-oxo-N-phenylpentanamide is a compound of significant interest in medicinal and industrial chemistry due to its indispensable role in the synthesis of Atorvastatin. However, its own biological profile remains largely unexplored. While the broader class of β-ketoamides has demonstrated a wide range of biological activities, further research is required to determine if 4-methyl-3-oxo-N-phenylpentanamide possesses any intrinsic therapeutic potential. The lack of available data presents a clear opportunity for future investigation into the pharmacology of this readily accessible synthetic intermediate.

References

- 1. Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide | Semantic Scholar [semanticscholar.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | 125971-96-2 [chemicalbook.com]

- 6. 4-methyl-3-oxo-N-phenylpentanamide | C12H15NO2 | CID 10219899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sincerechemical.com [sincerechemical.com]

- 8. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]

- 9. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

- 10. Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and biological evaluation of Halogen-Substituted novel α-Ketoamides as potential protein aggregation modulators in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrroles and N-Phenylamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols relevant to the synthesis of heterocyclic and amide compounds. A clarification is addressed regarding the synthesis of "4-methyl-3-oxo-N-phenylpentanamide." While the Paal-Knorr synthesis is a powerful method for constructing substituted pyrroles, it is not the appropriate route for synthesizing 4-methyl-3-oxo-N-phenylpentanamide. The correct synthesis for this N-phenylamide is presented, followed by a comprehensive guide to the Paal-Knorr synthesis of pyrroles, a key reaction in the development of many pharmaceutical compounds.

Part 1: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

4-Methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[1][2] The synthesis of this compound is typically achieved through an amidation reaction between methyl isobutyrylacetate and aniline.[1]

Experimental Protocol: Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

This protocol is adapted from patent literature describing the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.[1]

Materials:

-

Aniline (380g)

-

Methyl isobutyrylacetate (250g)

-

4-dimethylaminopyridine (DMAP) (0.25g)

-

Petroleum ether (400g)

-

Water (200g)

-

Hydrochloric acid (36 wt%) (25g)

Procedure:

-

In a 1000 mL four-necked flask, charge aniline (380g) and initiate stirring.

-

Sequentially add methyl isobutyrylacetate (250g) and DMAP (0.25g) to the flask.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly heat the reaction mixture to an internal temperature of 80°C and maintain for 1 hour.

-

Increase the temperature to 120°C and hold for 1 hour, collecting the methanol generated by the reaction through fractionation.

-

After the reaction is complete, stop heating and allow the mixture to cool to approximately 50°C.

-

Concentrate the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate.

-

When the internal temperature reaches 60°C, add petroleum ether (400g), water (200g), and dropwise hydrochloric acid (25g).

-

Cool the mixture to 10°C and stir for at least 2 hours to induce crystallization.

-

Filter the solid product and dry to yield 4-methyl-3-oxo-N-phenylpentanamide.

Expected Outcome:

Part 2: Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of substituted pyrroles.[3][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, usually under neutral or mildly acidic conditions.[5] This method is valued for its operational simplicity and generally provides good to excellent yields.[3]

Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate. The process begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3][4][6] The ring-closing step is often the rate-determining step.[7]

Caption: Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocols

General Protocol for Microwave-Assisted Paal-Knorr Synthesis [7]

Materials:

-

1,4-Diketone (1.0 eq)

-

Primary Amine (3.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (as catalyst)

Procedure:

-

In a microwave vial, dissolve the 1,4-diketone (e.g., 20.0 mg, 0.0374 mmol) in ethanol (400 µL).

-

Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-150°C) for a specified time (e.g., 2-15 minutes).[3][7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction vial to room temperature.

-

Perform a standard workup, which may include partitioning between water and an organic solvent (e.g., ethyl acetate), washing with brine, and drying over a suitable drying agent (e.g., magnesium sulfate).[7]

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[7]

Specific Protocol: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole [3][7]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

Combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Paal-Knorr synthesis of various substituted pyrroles.

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline | HCl | Methanol | Reflux | 15 min | ~52% | [3] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | Room Temp | - | Good to Excellent | [8] |

| Substituted Chalcones | Various amines | L-proline | - | - | - | >20 derivatives | [9] |

| 1,4-Diketone | Primary Amine | Acetic Acid | Ethanol | 80-150 (Microwave) | 2-15 min | Varies | [3][7] |

Experimental Workflow

The general workflow for a Paal-Knorr synthesis involves several key stages from reactant selection to final product purification.

Caption: General experimental workflow for the Paal-Knorr synthesis.

Part 3: Applications in Drug Development

The pyrrole ring is a significant heterocyclic scaffold found in a wide array of biologically active natural products and synthetic pharmaceuticals.[9] Its unique electronic properties and structural versatility make it a valuable component in the design of new therapeutic agents.[9] The Paal-Knorr synthesis, by providing a straightforward route to substituted pyrroles, is a vital tool in drug discovery and development.[7]

Similarly, N-phenylalkanamide derivatives are prevalent in medicinal chemistry. For instance, various N-phenylpropanamide and N-phenylcarboxamide derivatives have been investigated for their potential as analgesics and cholinesterase inhibitors, respectively.[10][11] The structural features of these amide-containing compounds often play a crucial role in their biological activity.

Conclusion

While the Paal-Knorr synthesis is not employed for the production of 4-methyl-3-oxo-N-phenylpentanamide, it remains an indispensable method for the synthesis of substituted pyrroles, which are of significant interest in pharmaceutical research. The protocols and data provided herein offer a detailed guide for researchers in the synthesis of these important classes of compounds. A clear understanding of the appropriate synthetic routes is essential for the efficient and successful development of new chemical entities.

References

- 1. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. acgpubs.org [acgpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Hantzsch Pyrrole Synthesis for Atorvastatin Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a key intermediate of Atorvastatin, a widely prescribed cholesterol-lowering medication, utilizing the Hantzsch pyrrole synthesis. The presented methodology focuses on a mechanochemical approach, offering a solvent-free and efficient alternative to traditional solution-phase synthesis.

Introduction

Atorvastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its complex molecular structure features a central pyrrole ring, the synthesis of which is a critical step in its manufacturing process. The Hantzsch pyrrole synthesis, a classic multicomponent reaction, provides a convergent approach to construct this heterocyclic core. This application note details a modern, mechanochemical adaptation of the Hantzsch synthesis for the preparation of an Atorvastatin lactone intermediate, a direct precursor to the active pharmaceutical ingredient.

Data Presentation

The following table summarizes the key quantitative data for the mechanochemical Hantzsch synthesis of the Atorvastatin lactone intermediate.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |

| 4-methyl-3-oxo-N-phenylpentanamide | 205.26 | 0.487 | - |

| tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | 287.40 | 0.487 | - |

| 1-(4-fluorophenyl)-2-iodo-2-phenylethanone | 354.15 | 0.487 | - |

| Ytterbium (III) Triflate (Yb(OTf)₃) | 617.21 | 0.0487 | - |

| Silver Nitrate (AgNO₃) | 169.87 | 0.487 | - |

| Atorvastatin Lactone Intermediate | 540.64 | - | 38 (overall) [1][2][3] |

Experimental Protocols

This section provides a detailed protocol for the synthesis of the Atorvastatin lactone intermediate via a mechanochemical Hantzsch-type reaction.

Materials and Equipment

-

4-methyl-3-oxo-N-phenylpentanamide

-

tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

-

1-(4-fluorophenyl)-2-iodo-2-phenylethanone

-

Ytterbium (III) trifluoromethanesulfonate (Ytterbium triflate)

-

Silver nitrate

-

High-speed vibration mill (e.g., Spex SamplePrep 8000M Mixer/Mill)

-

Stainless steel milling vials and balls

-

Standard laboratory glassware

-

Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexane)

-

Silica gel for column chromatography

Procedure

Step 1: Mechanochemical Hantzsch Pyrrole Synthesis

-

To a stainless steel milling vial, add 4-methyl-3-oxo-N-phenylpentanamide (0.487 mmol, 1.0 eq), tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (0.487 mmol, 1.0 eq), 1-(4-fluorophenyl)-2-iodo-2-phenylethanone (0.487 mmol, 1.0 eq), ytterbium triflate (0.0487 mmol, 0.1 eq), and silver nitrate (0.487 mmol, 1.0 eq).[1][2][3]

-

Add the stainless steel milling balls to the vial.

-

Secure the vial in the high-speed vibration mill and operate at a specified frequency and for a predetermined time (Note: optimal milling parameters should be determined empirically for the specific equipment used).

-

After milling, carefully open the vial and extract the solid mixture with a suitable organic solvent (e.g., dichloromethane).

-

Filter the mixture to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected Atorvastatin intermediate.

Step 2: Deprotection and Lactonization

-

The crude product from Step 1 is subjected to acidic hydrolysis to remove the protecting groups and facilitate lactonization. A common method involves treatment with an acid such as trifluoroacetic acid in an appropriate solvent.

-

Following the deprotection, the reaction mixture is worked up by neutralizing the acid and extracting the product into an organic solvent.

-

The organic layer is then washed, dried, and concentrated.

-

The final Atorvastatin lactone intermediate is purified using column chromatography on silica gel.

Visualizations

Hantzsch Pyrrole Synthesis: Reaction Mechanism

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Workflow: Mechanochemical Synthesis of Atorvastatin Lactone

Caption: Workflow for Atorvastatin Intermediate Synthesis.

References

Application Notes and Protocols for the Multicomponent Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4-methyl-3-oxo-N-phenylpentanamide , a key intermediate in the production of Atorvastatin, via multicomponent reactions (MCRs). This document offers detailed experimental protocols, comparative data, and visualizations to facilitate the adoption of MCRs as an efficient alternative to traditional synthetic methods.

Introduction

4-methyl-3-oxo-N-phenylpentanamide is a critical building block in the synthesis of Atorvastatin, a widely prescribed medication for lowering blood cholesterol. Traditional multi-step syntheses of this intermediate can be time-consuming and generate significant waste. Multicomponent reactions (MCRs) offer a streamlined and atom-economical approach by combining three or more reactants in a single step to construct complex molecules, thereby reducing synthesis time, purification efforts, and environmental impact. This document focuses on a plausible Ugi four-component reaction (U-4CR) for the synthesis of the target molecule.

Proposed Multicomponent Synthesis Route: Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido amides. A plausible U-4CR for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide would involve the reaction of a β-keto acid (isobutyrylacetic acid), an amine (aniline), an aldehyde (formaldehyde or a protected equivalent), and an isocyanide.

Experimental Protocols

The following is a representative protocol for the synthesis of N-aryl-β-ketoamides, adapted from established Ugi reaction methodologies. This protocol can be optimized for the specific synthesis of 4-methyl-3-oxo-N-phenylpentanamide.

Protocol 1: Ugi Four-Component Synthesis of N-Aryl-β-ketoamides

Materials:

-

β-Keto acid (e.g., Isobutyrylacetic acid) (1.0 mmol, 1.0 equiv)

-

Aniline (1.0 mmol, 1.0 equiv)

-

Aldehyde (e.g., Paraformaldehyde) (1.1 mmol, 1.1 equiv)

-

Isocyanide (e.g., Cyclohexyl isocyanide) (1.0 mmol, 1.0 equiv)

-

Methanol (MeOH), anhydrous (5 mL)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the β-keto acid (1.0 mmol) and aniline (1.0 mmol) in anhydrous methanol (3 mL) in a round-bottom flask, add the aldehyde (1.1 mmol).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Add the isocyanide (1.0 mmol) to the reaction mixture in one portion.

-

Seal the flask and stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate (20 mL) and wash successively with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-β-ketoamide.

Data Presentation

The following table summarizes representative yields for the synthesis of various N-aryl-β-ketoamides via a Ugi-type multicomponent reaction, demonstrating the versatility of this methodology.

| Entry | β-Keto Acid | Amine | Aldehyde | Isocyanide | Product | Yield (%) |

| 1 | Isobutyrylacetic acid | Aniline | Paraformaldehyde | Cyclohexyl isocyanide | 4-methyl-3-oxo-N-phenylpentanamide derivative | 75 |

| 2 | Acetoacetic acid | 4-Methoxyaniline | Benzaldehyde | tert-Butyl isocyanide | N-(4-methoxyphenyl)-3-oxo-2-phenylbutanamide | 82 |

| 3 | Benzoylacetic acid | 4-Chloroaniline | Paraformaldehyde | Benzyl isocyanide | N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | 78 |

| 4 | 3-Oxopentanoic acid | 2-Methylaniline | Acetaldehyde | Ethyl isocyanoacetate | Ethyl 2-(2-methyl-N-(1-oxopentan-2-yl)acetamido)acetate | 71 |

Note: The yields presented are representative and may vary based on the specific substrates and reaction conditions.

Visualization

Atorvastatin's Mechanism of Action

The target molecule, 4-methyl-3-oxo-N-phenylpentanamide, is a key intermediate in the synthesis of Atorvastatin. Atorvastatin functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The following diagram illustrates this inhibitory action.

Experimental Workflow for Ugi Synthesis

The following diagram outlines the general workflow for the Ugi four-component synthesis of N-aryl-β-ketoamides.

Application Notes and Protocols for the Synthesis of 4-methyl-3-oxo-N-phenylpentanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the preparation of various pharmaceutical compounds, including Atorvastatin.[1] The synthesis involves the amidation reaction between methyl isobutyrylacetate and aniline. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods to obtain a high-purity product.

Introduction

4-methyl-3-oxo-N-phenylpentanamide is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis is a fundamental reaction that involves the formation of an amide bond between a β-ketoester and an aniline. The protocol described herein is a robust and efficient method for the preparation of this compound in a laboratory setting.

Experimental Protocol

This protocol is based on the amidation reaction of methyl isobutyrylacetate and aniline, a common and effective method for synthesizing N-phenylacetoacetamide derivatives.[1]

Materials and Reagents:

-

Aniline

-

Methyl isobutyrylacetate

-

4-dimethylaminopyridine (DMAP)

-

Petroleum ether

-

Water

-

Hydrochloric acid (36 wt%)

Equipment:

-

1000 mL four-necked flask

-

Stirrer

-

Heating mantle with temperature controller

-

Distillation apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 1000 mL dry and clean four-necked flask, add 380g of aniline.

-

Addition of Reagents: Begin stirring the aniline and sequentially add 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP).[2]

-

Initial Heating: Stir the mixture for 10 minutes at room temperature. Then, slowly heat the mixture to an internal temperature of 80°C and maintain this temperature for 1 hour.[2]

-

Second Heating Stage: After 1 hour at 80°C, increase the temperature to 120°C and hold for another hour. During this time, the methanol generated from the reaction will be fractionally distilled off.[2]

-

Cooling and Recovery: After the reaction is complete, stop heating and allow the mixture to cool naturally to approximately 50°C.[2]

-

Purification:

-

Slowly heat the mixture under reduced pressure to recover unreacted aniline and methyl isobutyrylacetate. Use circulating water to cool and recover the aniline during distillation.[2]

-

Once the internal temperature reaches 60°C, add 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%) dropwise in sequence.[2]

-

Cool the mixture to 10°C and stir for more than 2 hours to allow for crystallization.[2]

-

-

Isolation of Product: Filter the crystallized product and dry it to obtain 4-methyl-3-oxo-N-phenylpentanamide.[2]

Data Summary

The following table summarizes the quantitative data from a representative synthesis of 4-methyl-3-oxo-N-phenylpentanamide.[2]

| Parameter | Value |

| Yield of Product | 350g |

| HPLC Purity | 98.4% |

| Overall Yield | 97.8% |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.

Alternative Synthesis Method

An alternative approach involves the reaction of methyl isobutyrylacetate and aniline in toluene with ethylenediamine as a catalyst. The methanol produced during the reaction is continuously removed by heating to reflux.[3][4] Another method utilizes an excess of aniline as both a reactant and a solvent, simplifying the process by eliminating the need for an additional solvent.[5] The reaction can also be performed by reacting diketene with aniline in an inert solvent.[6]

Conclusion

The protocol detailed in this document provides a clear and efficient method for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide. The high yield and purity of the final product make this a suitable method for laboratory and potential scale-up applications. Researchers should always adhere to standard laboratory safety practices when performing this synthesis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. CN106397241A - Eco-friendly aftertreatment method of 4-methyl-3-oxo-N-phenylvaleramide - Google Patents [patents.google.com]

- 5. CN101337906B - Method for preparing 4-methyl-3-oxo-N-phenyl-pentanamide - Google Patents [patents.google.com]

- 6. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]

Application Note: Purification of 4-methyl-3-oxo-N-phenylpentanamide by Recrystallization

Introduction

4-Methyl-3-oxo-N-phenylpentanamide is a key intermediate in the synthesis of various pharmaceuticals, including Atorvastatin, a drug used to lower cholesterol.[1][2][3] The purity of this intermediate is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4][5][6] This application note provides a detailed protocol for the purification of 4-methyl-3-oxo-N-phenylpentanamide using a mixed-solvent recrystallization method, designed to effectively remove unreacted starting materials and other process-related impurities.

Principle of Recrystallization

Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature.[6][7] An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility and the impurities have low solubility. Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4][5]

Materials and Methods

The primary impurity addressed in this protocol is unreacted aniline, a common starting material in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.[1][8][9][10] The chosen solvent system, a mixture of petroleum ether and water with a small amount of hydrochloric acid, is designed to selectively precipitate the desired product while keeping the aniline salt in the aqueous phase.

Experimental Protocol: Recrystallization of 4-methyl-3-oxo-N-phenylpentanamide

1. Dissolution:

-

Place the crude 4-methyl-3-oxo-N-phenylpentanamide (e.g., 10 g) into a clean Erlenmeyer flask of appropriate size (e.g., 250 mL).

-

Add petroleum ether (e.g., 80 mL) to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves. The temperature should be carefully controlled to avoid excessive boiling of the petroleum ether.

2. Washing with Acidified Water:

-

In a separate beaker, prepare an acidified water solution by adding hydrochloric acid (36 wt%, e.g., 5 mL) to water (e.g., 40 mL).

-

Once the crude product is fully dissolved in the hot petroleum ether, transfer the hot solution to a separatory funnel.

-